![molecular formula C8H10F3N3O2 B2770940 2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate CAS No. 1208470-30-7](/img/structure/B2770940.png)
2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate
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Overview
Description
“2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a trifluoroethyl group, which is a fluorinated hydrocarbon group .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” includes an imidazole ring and a trifluoroethyl group . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .Chemical Reactions Analysis
While the specific chemical reactions involving “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” are not detailed in the available literature, imidazole-containing compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antimicrobial Properties : Researchers have explored the antimicrobial potential of related imidazole-containing compounds. While specific studies on this compound are limited, its structural similarity to other imidazole derivatives suggests potential antibacterial or antifungal activity .
Analytical Chemistry
- Detection of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Trifluoroethylamine, a related compound, has been used to determine NSAID residues in surface and wastewater samples. Researchers could explore whether 2,2,2-Trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate shares similar applications .
Pharmacokinetics and Drug Delivery
- Oral Bioavailability Studies : Investigating the pharmacokinetics of this compound, including its oral bioavailability, could inform drug delivery strategies. Researchers might explore its systemic exposure and maximum plasma concentration .
Future Directions
The future directions for research on “2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Given the wide range of biological activities exhibited by imidazole-containing compounds , there is significant potential for the development of new drugs and therapies.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, which can be attributed to their interaction with various biological targets .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-imidazol-1-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)5-16-7(15)13-2-4-14-3-1-12-6-14/h1,3,6H,2,4-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWENGLGLTTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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